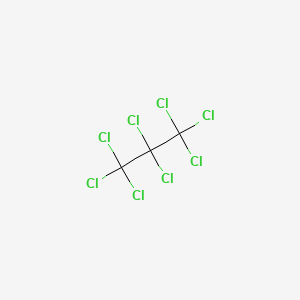

1,1,1,2,2,3,3,3-Octachloropropane

Description

The exact mass of the compound Propane, octachloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,3-octachloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHAGNPDBPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208131 | |

| Record name | Propane, octachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-90-1 | |

| Record name | Propane, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, octachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, octachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,2,2,3,3,3-Octachloropropane (CAS Number: 594-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for their determination, and insights into the synthesis and potential metabolic pathways of 1,1,1,2,2,3,3,3-octachloropropane.

Core Physicochemical Properties

This compound is a fully chlorinated propane derivative. At room temperature, it exists as a clear, white crystalline solid.[1] Its highly chlorinated nature imparts significant chemical stability and non-polar characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃Cl₈ | - | [2] |

| Molecular Weight | 319.66 | g/mol | [2] |

| CAS Number | 594-90-1 | - | [2] |

| Melting Point | 160 | °C | [1] |

| Boiling Point | 266.4 | °C at 760 mmHg | - |

| Density | 1.888 | g/cm³ | - |

| Flash Point | 112.7 | °C | - |

| Vapor Pressure | 0.0143 | mmHg at 25°C | - |

| Refractive Index | 1.558 | - | - |

| Water Solubility | Insoluble (predicted) | - | [3][4] |

| LogP (Octanol/Water Partition Coefficient) | 5.1 | - | [2] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound follows standardized laboratory procedures, many of which are outlined in the OECD Guidelines for the Testing of Chemicals.[5][6][7][8]

Methodologies for Key Experiments

| Experiment | Detailed Methodology |

| Melting Point Determination | A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is sealed at one end.[9][10][11][12] The capillary tube is then attached to a thermometer and placed in a calibrated melting point apparatus (e.g., Thiele tube with heating oil or a metal block heater).[9][10] The temperature is raised slowly (approximately 1-2°C per minute) near the expected melting point.[13] The melting range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is liquid.[9][10] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[9] |

| Boiling Point Determination | For a liquid, a small volume is placed in a test tube with an inverted capillary tube.[14][15][16][17][18] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.[14][15] Alternatively, distillation can be used for larger quantities, where the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15] |

| Density Determination | The density of a solid can be determined using the buoyancy method (Archimedes' principle), where the sample is weighed in air and then in a liquid of known density.[19][20] For liquids, a pycnometer or a digital density meter can be used to accurately measure the mass of a known volume of the substance.[19][21][22] |

| Solubility Determination | A qualitative assessment involves adding a small, measured amount of the solute to a specific volume of a solvent (e.g., water, ethanol, acetone) in a test tube at a controlled temperature.[3][23][24][25] The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.[3][4] Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the solute in the solution using techniques like gravimetry or spectroscopy.[4] |

Synthesis Pathway

The synthesis of this compound can be achieved through the exhaustive free-radical chlorination of propane. This process involves the substitution of all hydrogen atoms with chlorine atoms. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. High temperatures or UV light are typically required to initiate the reaction.[26][27][28]

Potential Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented, the metabolism of other chlorinated alkanes suggests several potential biotransformation routes.[29][30][31] These pathways can lead to either detoxification or bioactivation to more toxic intermediates. The primary metabolic processes for highly chlorinated compounds involve cytochrome P450-mediated oxidation and reductive dehalogenation.[30]

References

- 1. Octachloropropane - Wikipedia [en.wikipedia.org]

- 2. Octachloropropane | C3Cl8 | CID 11678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. oecd.org [oecd.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. mt.com [mt.com]

- 20. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 22. uoanbar.edu.iq [uoanbar.edu.iq]

- 23. google.com [google.com]

- 24. chem.ws [chem.ws]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. youtube.com [youtube.com]

- 27. Khan Academy [khanacademy.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

- 30. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. oaepublish.com [oaepublish.com]

physical and chemical properties of perchloropropane

An In-depth Technical Guide to the Physical and Chemical Properties of Perchloropropane

Introduction

Perchloropropane, systematically known as octachloropropane, is a fully chlorinated hydrocarbon with the chemical formula C₃Cl₈. As a perchloroalkane, it is a derivative of propane where all hydrogen atoms have been substituted by chlorine atoms.[1] At room temperature, it exists as a clear, white crystalline solid.[1] First synthesized and characterized in 1875, octachloropropane has been a subject of interest in various chemical and material science applications, including as a model for studying crystalline plasticity.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties of Perchloropropane

Octachloropropane is a crystalline solid with a hexagonal crystal structure.[1] A notable characteristic is its ability to be easily deformed under mechanical stress without losing its crystal structure, a property more commonly associated with metals.[1]

The key physical properties of perchloropropane are summarized in the table below. It is important to note that some of the available data is based on computational models and estimations.

| Property | Value | Unit | Source |

| Molecular Formula | C₃Cl₈ | - | [1] |

| Molecular Weight | 319.66 | g/mol | |

| Appearance | Clear white crystalline solid | - | [1] |

| Melting Point | 160 (433.15) | °C (K) | [1] |

| Boiling Point | 266.4 (539.55) | °C (K) at 760 mmHg | |

| Density | 1.888 | g/cm³ | |

| Crystal Structure | Hexagonal | - | [1] |

| Log of Water Solubility (Log10WS) | -5.11 | - | |

| Octanol/Water Partition Coefficient (LogPoct/wat) | 4.901 | - |

Chemical Properties and Reactivity

Perchloropropane is a relatively stable chlorinated alkane. Its reactivity is characterized by reactions that typically involve the cleavage of carbon-chlorine bonds under specific conditions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,1,1,2,2,3,3,3-Octachloropropane |

| Synonyms | Perchloropropane, Propane octachloride |

| CAS Number | 594-90-1 |

| SMILES | C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl |

| InChI Key | QQAHAGNPDBPSJP-UHFFFAOYSA-N |

Reactivity Profile

-

Reaction with Aluminum: When treated with aluminum in a diethyl ether solvent, octachloropropane undergoes dechlorination to yield various unsaturated perchlorocarbons. The primary product of this reaction is hexachloropropene (C₃Cl₆).[1][2]

-

Reactions with Metal Oxides: Octachloropropane reacts at atmospheric pressure with niobium pentoxide (Nb₂O₅) and tantalum pentoxide (Ta₂O₅) to produce the corresponding metal chlorides. It can also react with titanium dioxide (TiO₂) in the presence of the other two oxides, which can be utilized for the separation of TiO₂ from mixtures.[1][2]

-

Thermal Decomposition: At temperatures above 200°C, further reaction with chlorine can lead to the cleavage of the carbon-carbon backbone, resulting in the formation of carbon tetrachloride (CCl₄) and hexachloroethane (C₂Cl₆).[1][2]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a crystalline solid like octachloropropane is a key indicator of its purity. A common method for its determination is the capillary method.[3][4]

-

Sample Preparation: A small amount of the dry, finely powdered octachloropropane is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus: The capillary tube is placed in a melting point apparatus (such as a Thiele tube with a high-boiling point oil or a modern digital instrument with a heated metal block) alongside a calibrated thermometer.[3][7]

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[7]

Boiling Point Determination (General Protocol)

For solids that are stable at their boiling point, the boiling point can be determined using methods like the distillation method or the capillary method (Siwoloboff's method).[8][9]

-

Distillation Method: A simple distillation is performed with at least 5 mL of the substance. The temperature at which the liquid and vapor are in equilibrium at a given atmospheric pressure is recorded as the boiling point.[8][9]

-

Capillary Method: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The setup is heated, and as the substance is heated past its boiling point, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10]

Chemical Synthesis and Reactions Visualization

Synthesis of Perchloropropane

Octachloropropane can be synthesized by the exhaustive chlorination of propane or partially chlorinated propanes. One established method involves the reaction of partially chlorinated propane with iodine trichloride.[1][2] Alternatively, it can be produced by reacting with chlorine at high pressure or with photo-activation, ensuring the temperature is maintained below 200°C to prevent degradation into smaller perchloroalkanes.[1][2]

Reaction of Perchloropropane with Aluminum

The reaction of octachloropropane with aluminum is a key chemical transformation. The following diagram illustrates the logical flow of this reaction, which proceeds through the formation of hexachloropropene and can lead to further coupled products.

References

- 1. Octachloropropane - Wikipedia [en.wikipedia.org]

- 2. Octachloropropane - Wikiwand [wikiwand.com]

- 3. mt.com [mt.com]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

In-Depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,3-Octachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,2,2,3,3,3-octachloropropane (also known as perchloropropane), a fully chlorinated alkane. The document details the primary synthesis pathways, outlines experimental protocols based on available literature, and presents key physical and chemical data.

Introduction

This compound (C₃Cl₈) is a perhalogenated organic compound first synthesized and characterized by Krafft and Merz in 1875.[1][2] It exists as a white crystalline solid at room temperature.[1] While its direct applications in drug development are not prominent, its synthesis and the chemistry of polychlorinated alkanes are of interest in the fields of synthetic organic chemistry, materials science, and environmental science. Understanding the pathways to such exhaustive chlorination provides insight into free-radical reactions and the production of highly functionalized molecules.

Synthesis Pathways

The synthesis of this compound has been approached through several routes, primarily involving the exhaustive chlorination of propane or its partially chlorinated derivatives.

Exhaustive Photochlorination of Propane or Polychloropropanes

The most referenced method for synthesizing highly chlorinated alkanes is through free-radical chlorination, typically initiated by ultraviolet (UV) light.[3][4][5] This process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps.

Initiation: A chlorine molecule (Cl₂) absorbs UV radiation and undergoes homolytic cleavage to form two chlorine radicals (Cl•).

Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from propane or a partially chlorinated propane, generating an alkyl radical. This radical then reacts with another chlorine molecule to form a more chlorinated propane and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

This process is continued until all hydrogen atoms on the propane backbone are substituted with chlorine atoms. A key challenge is controlling the reaction temperature; temperatures approaching or exceeding 200°C can lead to the cleavage of the carbon-carbon backbone, resulting in the formation of carbon tetrachloride (CCl₄) and hexachloroethane (C₂Cl₆) as byproducts.[1]

A continuous process for the production of highly chlorinated propanes has been patented, which involves introducing gaseous propane and chlorine into an irradiated body of liquid polychloropropanes.[6] This method allows for better temperature control and the production of a product with a high specific gravity, indicative of extensive chlorination.[6]

Chlorination with Iodine Trichloride

Analogy to Telomerization Reactions

While not a direct synthesis of octachloropropane, the telomerization of vinyl chloride with carbon tetrachloride to produce 1,1,1,3,3-pentachloropropane provides a well-documented example of forming polychlorinated alkanes through radical addition.[7] This reaction is typically catalyzed by copper or iron salts.[7] A similar reaction between tetrachloroethylene and carbon tetrachloride could theoretically produce octachloropropane, though this specific transformation is not well-documented in the literature.

Data Presentation

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃Cl₈ |

| Molecular Weight | 319.66 g/mol |

| CAS Number | 594-90-1 |

| Appearance | White crystalline solid[1] |

| Melting Point | 160 °C[1] |

| Boiling Point | 268.5 °C (estimated) |

| Density | 1.82 g/cm³ (estimated) |

Experimental Protocols

Detailed, modern experimental protocols for the synthesis of this compound are scarce in the peer-reviewed literature. The following protocol is a representative laboratory-scale batch procedure derived from the principles of exhaustive photochlorination of propane as described in the available literature, including patents on continuous chlorination processes.[4][6]

Objective: To synthesize this compound via exhaustive photochlorination of a polychloropropane mixture.

Materials:

-

A mixture of polychloropropanes (e.g., dichloropropanes, trichloropropanes)

-

Chlorine gas (Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Suitable organic solvent for recrystallization (e.g., ethanol, hexane)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Gas outlet connected to a scrubber (containing sodium hydroxide solution to neutralize excess chlorine)

-

UV lamp (e.g., mercury vapor lamp)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the gas inlet tube, condenser, and gas outlet to the scrubber. Place a magnetic stir bar in the flask. The apparatus should be placed in a well-ventilated fume hood.

-

Inerting the System: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.

-

Charging the Reactor: Charge the flask with the starting mixture of polychloropropanes.

-

Reaction Initiation: Begin stirring the polychloropropane mixture and position the UV lamp to irradiate the flask.

-

Chlorine Addition: Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of chlorine addition should be controlled to maintain the reaction temperature below 100°C to minimize the formation of cleavage byproducts. An external cooling bath (ice-water) may be necessary to manage the exothermic reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the increase in the density of the reaction mixture. The reaction is considered complete when the density of the liquid product remains constant, indicating a high degree of chlorination.[6]

-

Reaction Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the system with an inert gas to remove any remaining chlorine and HCl gas.

-

Neutralization: Wash the crude product with a 5% sodium bicarbonate solution to remove dissolved HCl, followed by washing with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The solid this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

-

Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualizations

Caption: Exhaustive photochlorination pathway to this compound.

Caption: Free-radical chain reaction mechanism for the chlorination of propanes.

References

- 1. Octachloropropane - Wikipedia [en.wikipedia.org]

- 2. Octachloropropane - Wikiwand [wikiwand.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sciencemadness Discussion Board - Chlorination of Natural Gasses - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Khan Academy [khanacademy.org]

- 6. US2473161A - Propane chlorination - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Structure and Conformation of Octachloropropane (C3Cl8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of octachloropropane (C3Cl8), a fully chlorinated propane derivative. The information presented herein is compiled from experimental data, primarily gas-phase electron diffraction, and supported by computational analyses, offering valuable insights for professionals in research, chemical sciences, and drug development.

Molecular Structure

Octachloropropane, with the structural formula Cl₃C-CCl₂-CCl₃, is a halogenated alkane where all hydrogen atoms of propane have been substituted by chlorine atoms.[1] This substitution significantly influences its molecular geometry and conformational preferences due to the large size and high electronegativity of chlorine atoms.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of the C3Cl8 molecule. The key bond lengths and angles are summarized in the table below. The molecule predominantly exists in a conformation with C₂ symmetry.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.55 (assumed) |

| C-Cl (in -CCl₃) | 1.765 ± 0.005 |

| C-Cl (in -CCl₂-) | 1.78 (assumed) |

| Bond Angles (°) | |

| ∠CCC | 116.0 ± 1.5 |

| ∠Cl-C-Cl (in -CCl₃) | 108.5 (assumed) |

| ∠Cl-C-Cl (in -CCl₂-) | 112.0 (assumed) |

| ∠C-C-Cl (in -CCl₃) | 110.5 (assumed) |

| ∠C-C-Cl (in -CCl₂-) | 107.0 (assumed) |

Table 1: Experimentally determined structural parameters of octachloropropane from gas electron diffraction.

Molecular Conformation

The conformational landscape of octachloropropane is dominated by steric hindrance between the bulky chlorine atoms. The molecule adopts a single stable conformation in the gas phase, which corresponds to a staggered arrangement of the terminal trichloromethyl (-CCl₃) groups.

This stable conformer possesses C₂ symmetry. The rotational barrier for the internal rotation of the -CCl₃ groups is significant, indicating a high energy penalty for eclipsed conformations. A semi-empirical model predicted a rotational barrier of approximately 19 kcal/mol for the rotation of one -CCl₃ group while the other is held in a staggered position.

Torsional Analysis

The torsional dynamics of the C-C bonds have been investigated, revealing the most probable values for the two torsional frequencies to be in the range of 45-65 cm⁻¹. These low-frequency vibrations are characteristic of the internal rotation of the bulky -CCl₃ groups.

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the molecular structure of octachloropropane in the gas phase was achieved using the gas electron diffraction technique.

Methodology:

-

Sample Preparation: A purified sample of octachloropropane, with a melting point of 159-160 °C, was used.

-

Data Acquisition: The sample was vaporized and introduced into the diffraction chamber. An electron beam was passed through the vapor, and the scattered electrons were detected on a photographic plate.

-

Data Analysis: The diffraction intensities were measured and processed to obtain a molecular scattering curve. This experimental curve was then compared to theoretical curves calculated for different molecular models.

-

Structure Refinement: A least-squares refinement process was employed to find the structural parameters (bond lengths, bond angles, and torsional angles) that best fit the experimental data. During this process, some parameters were assumed based on known values from similar molecules to reduce the number of variables.

Spectroscopic Data

While a detailed spectroscopic analysis with peak assignments is not available in the reviewed literature, the existence of various spectroscopic data has been noted.

-

¹³C NMR Spectroscopy: The presence of two distinct carbon environments (-CCl₃ and -CCl₂-) would be expected to give rise to two signals in the ¹³C NMR spectrum.

-

Vibrational Spectroscopy (IR and Raman): The vibrational modes of octachloropropane are expected in the low-frequency region due to the heavy chlorine atoms. The torsional modes, as calculated, appear between 45-65 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the molecular structure and conformation of octachloropropane.

References

An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3,3-Octachloropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,1,2,2,3,3,3-octachloropropane in organic solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information based on the compound's physicochemical properties, the general principles of solubility for highly chlorinated alkanes, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound (CAS No. 594-90-1) is a fully chlorinated propane derivative with the chemical formula C₃Cl₈.[1][2][3][4] At room temperature, it is a clear white crystalline solid.[3] Historically, it has seen use as a heat transfer fluid, a fire-resistant fluid, and a pesticide.[2] Its high degree of chlorination results in significant chemical stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding and predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃Cl₈ | [1][2][4] |

| Molecular Weight | 319.66 g/mol | [2][5] |

| Appearance | Clear white crystalline solid | [3] |

| Boiling Point | 266.4 °C at 760 mmHg | [2][4] |

| Melting Point | 160 °C | [3] |

| Density | 1.888 g/cm³ | [2][4] |

| LogP (Octanol/Water Partition Coefficient) | 4.901 (Calculated) | [5] |

| Water Solubility (log10WS in mol/L) | -5.11 (Calculated) | [5] |

The high LogP value and the very low calculated water solubility indicate that this compound is a highly non-polar and hydrophobic compound.

Solubility Profile in Organic Solvents

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Hydrocarbons | Carbon Tetrachloride, Chloroform, Dichloromethane | High | Structural similarity and shared non-polar character. Chlorinated solvents are generally good solvents for other chlorinated compounds.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Non-polar nature of aromatic hydrocarbons would facilitate the dissolution of the non-polar octachloropropane. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to High | Similar non-polar characteristics. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Diethyl ether is mentioned as a solvent for a reaction involving octachloropropane, implying solubility.[3] These solvents have low polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | These solvents are more polar than the above classes, which would likely limit the solubility of the highly non-polar octachloropropane. |

| Alcohols | Methanol, Ethanol | Low to Very Low | The high polarity and hydrogen-bonding nature of alcohols are significantly different from the non-polar character of octachloropropane, leading to poor solubility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile | Very Low | High polarity of these solvents makes them poor candidates for dissolving non-polar compounds like octachloropropane. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Test tubes or vials with secure caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure:

-

Preparation of Stock Solution (if applicable for analytical method):

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration. This is necessary for creating a calibration curve for analytical methods like UV-Vis or HPLC.

-

-

Saturation Method:

-

Add an excess amount of solid this compound to a series of test tubes or vials. An excess is ensured when undissolved solid remains at the bottom of the tube.

-

Accurately add a known volume of the organic solvent to each tube.

-

Securely cap the tubes to prevent solvent evaporation.

-

Place the tubes in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the tubes to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully pipette a known volume of the supernatant (the clear liquid phase) from each tube, being careful not to disturb the undissolved solid.

-

If necessary, centrifuge the supernatant to ensure all solid particles are removed.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted supernatant using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. Octachloropropane | C3Cl8 | CID 11678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 594-90-1,OCTACHLOROPROPANE | lookchem [lookchem.com]

- 3. Octachloropropane - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Octachloropropane (CAS 594-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

An In-depth Technical Guide to Octachloropropane

Chemical Identity and Synonyms

Octachloropropane, with the elemental formula C₃Cl₈, is a fully chlorinated hydrocarbon.[1] Its structure consists of a three-carbon backbone where all hydrogen atoms have been substituted by chlorine atoms.[1] The preferred IUPAC name for this compound is 1,1,1,2,2,3,3,3-octachloropropane .[2]

This compound is also known by several other names in scientific literature and commercial applications. These synonyms include:

Physicochemical Properties

Octachloropropane is a clear, white crystalline solid at room temperature and possesses a hexagonal crystal structure.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃Cl₈ | [1][2][5] |

| Molar Mass | 319.63 g·mol⁻¹ | [1] |

| Melting Point | 160 °C (433 K) | [1] |

| Boiling Point | 266.4 °C at 760 mmHg | [5][6] |

| Density | 1.888 g/cm³ | [5][6] |

| Flash Point | 112.7 °C | [5][6] |

| Vapor Pressure | 0.0143 mmHg at 25 °C | [6] |

| Refractive Index | 1.558 | [5][6] |

| Octanol/Water Partition Coefficient (logP) | 4.901 (Crippen Calculated) | [7] |

| Water Solubility (log₁₀WS in mol/L) | -5.11 (Crippen Calculated) | [7] |

| CAS Number | 594-90-1 | [1][2] |

Experimental Protocols and Applications

Synthesis of Octachloropropane

The synthesis of octachloropropane can be achieved through the chlorination of partially chlorinated propane.[1] One of the earliest reported methods involves the reaction with iodine trichloride.[1] Alternatively, chlorine gas can be used under high pressure or with photo-activation.[1] A critical parameter in this synthesis is maintaining the temperature just below 200 °C to prevent the degradation of the propane backbone, which would otherwise yield carbon tetrachloride and hexachloroethane.[1]

References

Unveiling the 19th-Century Synthesis of Octachloropropane: A Technical Retrospective on the Work of Krafft and Merz

For Immediate Release

A deep dive into the historical synthesis of octachloropropane (C₃Cl₈) as first reported by Friedrich Krafft and a colleague identified as Merz in 1875 reveals a foundational work in the field of organochlorine chemistry. This whitepaper provides a detailed technical guide on their pioneering synthesis, including experimental protocols, quantitative data, and a visualization of the reaction pathway, tailored for researchers, scientists, and professionals in drug development.

Abstract

The seminal 1875 publication by Krafft and Merz in the Berichte der deutschen chemischen Gesellschaft detailed the exhaustive chlorination of propylene to yield the perchlorinated alkane, octachloropropane. Their work laid the groundwork for understanding the extensive substitution reactions of hydrocarbons. This document revisits their original methods, presenting the available data in a modern, accessible format and providing a logical framework for their experimental approach.

Introduction

The study of halogenated organic compounds has been a cornerstone of synthetic chemistry, with applications ranging from solvents and refrigerants to key intermediates in pharmaceutical manufacturing. The 19th-century synthesis of octachloropropane by Krafft and Merz stands as a significant early achievement in this field, demonstrating the complete substitution of hydrogen with chlorine on a three-carbon backbone. This paper will dissect their reported methodology and findings.

Experimental Protocols

Based on the 1875 report, two primary methods were employed for the synthesis of octachloropropane.

Method 1: Chlorination of Propylene Dichloride in the Presence of a Halogen Carrier

This was the principal method described by Krafft and Merz for the production of octachloropropane.

Starting Material: Propylene dichloride (1,2-dichloropropane).

Chlorinating Agent: Gaseous chlorine.

Halogen Carrier: Iodine trichloride (ICl₃) was noted to facilitate the reaction, though its precise catalytic role was not fully elucidated at the time.

Apparatus: The reaction was conducted in a sealed glass tube.

Procedure:

-

Propylene dichloride was placed in a glass tube.

-

A small quantity of iodine trichloride was added as a halogen carrier.

-

The tube was sealed and heated while gaseous chlorine was introduced.

-

The reaction was allowed to proceed under heat until the absorption of chlorine ceased, indicating the completion of the substitution reaction.

-

Upon cooling, the reaction mixture solidified.

-

The solid product was purified by recrystallization from ether.

Method 2: Direct Chlorination of Propylene (Implied)

While the detailed focus of their paper was on the chlorination of propylene dichloride, the title, "Ueber die Einwirkung von Chlor auf Propylen und über das Octochlorpropan" (On the Action of Chlorine on Propylene and on Octachloropropane), implies that direct chlorination of propylene was the initial step that likely produced a mixture of chlorinated propanes, including the propylene dichloride used as the starting material in the main procedure.

Quantitative Data

The quantitative data from the original publication is limited. However, the key physical property of the final product was determined.

| Property | Value |

| Compound | Octachloropropane (C₃Cl₈) |

| Molar Mass | 319.63 g/mol |

| Melting Point | 160 °C[1] |

| Appearance | White, crystalline solid[1] |

| Solubility | Soluble in ether |

Note: The yield of the reaction was not explicitly stated in the historical text.

Reaction Pathway and Logic

The synthesis of octachloropropane from propylene is a multi-step exhaustive chlorination process. The initial reaction of chlorine with propylene would lead to the formation of 1,2-dichloropropane. Subsequent substitution reactions, facilitated by the halogen carrier and heat, replace all remaining hydrogen atoms with chlorine atoms.

The experimental workflow can be visualized as a sequential process of reaction and purification.

Discussion

The work of Krafft and Merz was significant for several reasons. It demonstrated the feasibility of exhaustive chlorination of a small alkane, a process that would later be refined for industrial applications. The use of a halogen carrier, in this case, iodine trichloride, pointed towards the catalytic principles that govern many halogenation reactions. The isolation and characterization of a perchlorinated compound with a defined melting point provided a concrete example of this class of molecules.

From a modern perspective, the experimental setup was rudimentary, and the lack of detailed quantitative analysis, such as reaction yield and spectroscopic characterization, is apparent. However, within the context of 19th-century chemistry, their ability to synthesize, purify, and characterize octachloropropane represents a notable scientific achievement.

Conclusion

The historical synthesis of octachloropropane by Krafft and Merz serves as a valuable case study in the development of synthetic organic chemistry. Their methodical approach to the exhaustive chlorination of a hydrocarbon derivative laid a portion of the groundwork for the vast field of organohalogen chemistry. This retrospective provides contemporary researchers with a concise and technically focused understanding of this foundational work.

References

An In-depth Technical Guide on the Thermal Degradation of 1,1,1,2,2,3,3,3-Octachloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,3-Octachloropropane (C₃Cl₈) is a fully chlorinated alkane. Understanding its thermal stability and degradation pathways is crucial for assessing its environmental fate, developing safe handling and disposal protocols, and for its potential use as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the inferred thermal degradation products of octachloropropane, detailed experimental protocols for its study based on methodologies used for similar compounds, and visualizations of the degradation pathways and experimental workflows.

Inferred Thermal Degradation Profile

The thermal decomposition of perchlorinated alkanes like octachloropropane is anticipated to proceed primarily through the homolytic cleavage of carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds, initiating a free-radical chain reaction. The specific products formed will depend on the reaction conditions, particularly the temperature and the presence of other reactive species.

Key Inferred Degradation Pathways:

-

Initiation via C-C Bond Cleavage: The weakest bonds in the octachloropropane molecule are the C-C bonds. Thermal energy can induce the cleavage of one of these bonds, leading to the formation of a trichloromethyl radical (•CCl₃) and a pentachloroethyl radical (•C₂Cl₅).

-

Radical Propagation and Product Formation:

-

The highly reactive radicals will participate in a series of subsequent reactions. The pentachloroethyl radical can undergo β-scission to yield the stable tetrachloroethylene (C₂Cl₄) and a chlorine radical (•Cl).

-

Trichloromethyl radicals can dimerize to form hexachloroethane (C₂Cl₆) or react with chlorine radicals to produce carbon tetrachloride (CCl₄).

-

The generated chlorine radicals can abstract a chlorine atom from an intact octachloropropane molecule, propagating the chain reaction and forming molecular chlorine (Cl₂).

-

-

Elimination Reactions: It is also plausible that octachloropropane could undergo an elimination reaction to form hexachloropropene (C₃Cl₆) and chlorine.

Expected Primary Thermal Degradation Products:

Based on the degradation pathways of analogous compounds, the primary products from the thermal decomposition of this compound are expected to be:

-

Tetrachloroethylene (C₂Cl₄)

-

Carbon Tetrachloride (CCl₄)

-

Hexachloroethane (C₂Cl₆)

-

Chlorine (Cl₂)

-

Hexachloropropene (C₃Cl₆)

In the presence of oxygen or water vapor, the formation of phosgene (COCl₂) is also a possibility, as observed in the thermal decomposition of carbon tetrachloride in air.[1][2]

Data Presentation

The following table summarizes the potential thermal degradation products of this compound, inferred from studies on related perchlorinated compounds.

| Product Name | Chemical Formula | Inferred From the Thermal Decomposition Of |

| Tetrachloroethylene | C₂Cl₄ | Hexachloroethane[3][4] |

| Carbon Tetrachloride | CCl₄ | Hexachloroethane[3][4] |

| Chlorine | Cl₂ | Hexachloroethane, Carbon Tetrachloride[1][4] |

| Hexachloroethane | C₂Cl₆ | Carbon Tetrachloride[5] |

| Hexachloropropene | C₃Cl₆ | Inferred from octachloropropane structure |

| Hexachlorobenzene | C₆Cl₆ | Hexachloroethane[3] |

| Phosgene | COCl₂ | Carbon Tetrachloride (in the presence of air)[1][2] |

Experimental Protocols

Detailed experimental protocols for investigating the thermal degradation of octachloropropane can be adapted from studies on similar compounds.

Methodology 1: Static Pyrolysis in a Closed System

This method is suitable for determining the kinetics and major products of the initial decomposition.

-

Apparatus: A high-temperature, controlled-atmosphere furnace containing a quartz or stainless-steel reactor. The reactor is connected to a high-vacuum line, a pressure transducer, and a sampling port for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Procedure:

-

A known amount of this compound is introduced into the reactor.

-

The reactor is evacuated to remove air and then heated to the desired temperature (e.g., in the range of 400-800°C).

-

The reaction is monitored by measuring the pressure increase as a function of time.

-

At selected time intervals, gas samples are withdrawn and analyzed by GC-MS to identify and quantify the degradation products.

-

-

Data Analysis: The rate of decomposition can be determined from the pressure change over time. The product distribution provides insights into the reaction mechanism.

Methodology 2: Flow Reactor System

This method allows for the study of the degradation process under continuous flow conditions, simulating industrial processes more closely.

-

Apparatus: A tube furnace with a quartz or ceramic reactor tube. A carrier gas (e.g., nitrogen or argon) is passed through a saturator containing octachloropropane to generate a constant feed concentration. The outlet of the reactor is connected to a series of cold traps to collect condensable products and a gas sampling system for online analysis.

-

Procedure:

-

The reactor is heated to the desired temperature.

-

A carrier gas containing a known concentration of octachloropropane is passed through the reactor at a controlled flow rate.

-

The residence time in the heated zone is controlled by the flow rate and the reactor volume.

-

The effluent gas is passed through cold traps to collect liquid products. The non-condensable gases are analyzed by an online GC or mass spectrometer.

-

-

Product Analysis: The contents of the cold traps are analyzed by GC-MS. The gaseous products are quantified using the online gas analyzer.

Visualization of Pathways and Workflows

Caption: Inferred thermal degradation pathway of octachloropropane.

Caption: General experimental workflow for studying thermal degradation.

Caption: Logical relationship for inferring degradation products.

References

An In-depth Technical Guide on the Environmental Persistence and Bioaccumulation of Octachloropropane

Disclaimer: Direct experimental data on the environmental persistence and bioaccumulation of octachloropropane is scarce in publicly available literature. Therefore, this guide utilizes data from structurally similar compounds, namely short-chain chlorinated paraffins (SCCPs), to infer the potential environmental fate of octachloropropane. This approach provides a scientifically grounded estimation, but it should be noted that the actual behavior of octachloropropane may differ.

Introduction to Octachloropropane

Octachloropropane (C₃Cl₈) is a fully chlorinated propane molecule.[1][2] Its chemical structure consists of a three-carbon chain saturated with chlorine atoms.[1] While specific industrial uses are not widely documented, it has been detected as a contaminant in the production of carbon tetrachloride and in waste from aluminum etching processes in the electronics industry.[1] Its high degree of chlorination suggests a high chemical stability and resistance to degradation.[3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its environmental behavior. The following table summarizes the available data for octachloropropane. A high octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's potential to bioaccumulate.

| Property | Value | Reference |

| Molecular Formula | C₃Cl₈ | [1][2][3] |

| Molecular Weight | 319.66 g/mol | [3] |

| Appearance | Colorless oily liquid or solid | [3] |

| Boiling Point | 266.4°C at 760 mmHg | [3] |

| Vapor Pressure | 0.0143 mmHg at 25°C | [3] |

| Density | 1.888 g/cm³ | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | No experimental data available. Estimated to be high due to its structure. |

Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical, physical, or biological processes. Due to the lack of direct experimental data for octachloropropane, the persistence is inferred from data on short-chain chlorinated paraffins (SCCPs), which are also highly chlorinated alkanes.

Inference from Short-Chain Chlorinated Paraffins (SCCPs):

SCCPs are known for their persistence in the environment.[4][5][6][7] Their degradation is generally slow, particularly in anaerobic environments. The persistence of chlorinated alkanes is influenced by factors such as the degree of chlorination and the environmental compartment.

Table 1: Estimated Environmental Half-Lives of Short-Chain Chlorinated Paraffins (as an analogue for Octachloropropane)

| Environmental Compartment | Estimated Half-Life | Key Degradation Processes |

| Atmosphere | Days to weeks | Photochemical reactions (primarily with hydroxyl radicals) |

| Water | Months to years | Slow biodegradation, hydrolysis is generally not significant |

| Soil | Years | Microbial degradation (aerobic and anaerobic) |

| Sediment | Years to decades | Anaerobic biodegradation |

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. A key metric for assessing bioaccumulation is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Inference from Short-Chain Chlorinated Paraffins (SCCPs):

SCCPs are recognized for their potential to bioaccumulate in aquatic and terrestrial organisms.[8][9] The high lipophilicity (fat-loving nature) of these compounds, indicated by a high Log Kₒw, drives their partitioning into the fatty tissues of organisms.

Table 2: Bioconcentration Factors (BCF) for Short-Chain Chlorinated Paraffins (as an analogue for Octachloropropane) in Aquatic Organisms

| Organism | BCF Value (L/kg wet weight) | Reference/Basis |

| Fish (various species) | 1,000 - 40,000 | [8] (Review of multiple studies) |

| Mussels | 5,000 - 20,000 | [8] (Review of multiple studies) |

| Algae | 1,000 - 10,000 | [8] (Review of multiple studies) |

A BCF value greater than 5,000 is generally considered indicative of a very high bioaccumulation potential.

Experimental Protocols

The following sections describe standardized methodologies for determining the environmental persistence and bioaccumulation potential of chemical substances. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the rate of degradation of a chemical in various environmental matrices.

Key Experimental Protocols:

-

Aerobic and Anaerobic Transformation in Soil (OECD 307):

-

Principle: The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. The concentration of the substance is measured over time to determine its rate of degradation.

-

Methodology:

-

Soil Collection and Preparation: Collect fresh soil samples from a location with no prior contamination. Sieve and acclimate the soil to the test temperature.

-

Test Substance Application: Apply the radiolabeled or non-labeled test substance to the soil samples.

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, ensure adequate air supply. For anaerobic conditions, purge with an inert gas like nitrogen.

-

Sampling and Analysis: At regular intervals, extract the test substance and its transformation products from replicate soil samples. Analyze the extracts using appropriate techniques (e.g., HPLC, GC-MS).

-

Data Analysis: Calculate the half-life (DT50) of the test substance.

-

-

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308):

-

Principle: This test simulates the degradation of a chemical in a water-sediment system.

-

Methodology:

-

System Setup: Establish test systems consisting of natural sediment and overlying water in glass vessels.

-

Test Substance Application: Apply the test substance to the water phase.

-

Incubation: Incubate the systems in the dark at a constant temperature. Maintain aerobic conditions in the overlying water and anaerobic conditions in the sediment.

-

Sampling and Analysis: Periodically sample both the water and sediment phases. Analyze for the parent compound and major transformation products.

-

Data Analysis: Determine the degradation half-life in the total system, as well as partitioning between water and sediment.

-

-

Objective: To determine the Bioconcentration Factor (BCF) of a chemical in an aquatic organism.

Key Experimental Protocol:

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305):

-

Principle: Fish are exposed to the test substance in water (aqueous exposure) or in their diet (dietary exposure) to determine the uptake and depuration kinetics.

-

Methodology:

-

Test Organism: Select a suitable fish species (e.g., rainbow trout, zebrafish).

-

Exposure Phase (Uptake): Expose the fish to a constant concentration of the test substance in the water for a defined period.

-

Depuration Phase (Elimination): Transfer the fish to clean water and monitor the elimination of the substance from their tissues.

-

Sampling and Analysis: At various time points during both phases, sample fish tissues and the water. Analyze for the concentration of the test substance.

-

Data Analysis: Calculate the BCF from the concentration in the fish and the water at steady state, or by using the kinetic uptake and depuration rate constants.

-

-

Visualizations

The following diagrams illustrate the conceptual pathways and workflows related to the environmental fate of octachloropropane.

References

- 1. Octachloropropane - Wikipedia [en.wikipedia.org]

- 2. Octachloropropane [webbook.nist.gov]

- 3. Cas 594-90-1,OCTACHLOROPROPANE | lookchem [lookchem.com]

- 4. Evaluating the environmental fate of short-chain chlorinated paraffins (SCCPs) in the Nordic environment using a dynamic multimedia model - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating the environmental fate of short-chain chlorinated paraffins (SCCPs) in the Nordic environment using a dynamic multimedia model - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Octachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for octachloropropane (C₃Cl₈), a fully chlorinated propane molecule. Due to its structure, consisting of a three-carbon backbone saturated with chlorine atoms (Cl₃C-CCl₂-CCl₃), octachloropropane presents a unique spectroscopic profile. This document summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental methodologies for these techniques, and provides logical workflows for spectral analysis.

Spectroscopic Data Summary

The following sections and tables summarize the available quantitative and qualitative spectral data for octachloropropane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1, C3 (-CCl₃) | 100 - 130 | Highly deshielded due to the presence of three electronegative chlorine atoms. |

| C2 (-CCl₂-) | 80 - 110 | Deshielded by two chlorine atoms, but to a lesser extent than the terminal carbons. |

Note: These are estimated ranges for polychlorinated alkanes. The actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of octachloropropane has been recorded from a solid sample using a KBr wafer technique.[1] The spectrum is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C-C and C-Cl bond vibrations. A detailed peak list with intensities is not publicly available, but the characteristic absorption regions are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-Cl Stretch | 600 - 840 | Strong |

| C-C Stretch | 900 - 1200 | Medium to Weak |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bending and stretching vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for octachloropropane is available through the NIST Mass Spectrometry Data Center.[1][2] The mass spectrum is characterized by a complex isotopic pattern due to the presence of eight chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The molecular ion peak is often not the base peak. A comprehensive list of all fragments and their relative abundances is not fully detailed in public databases, but the most significant peaks are presented below.

| m/z Value | Proposed Fragment | Relative Intensity |

| 117 | [CCl₃]⁺ | High |

| 119 | [C³⁵Cl₂³⁷Cl]⁺ | High |

| 121 | [C³⁵Cl³⁷Cl₂]⁺ | High |

| 147 | [C₂Cl₄]⁺ | Medium |

| 182 | [C₂Cl₅]⁺ | Medium |

| 281 | [C₃Cl₇]⁺ (M-Cl) | Low |

Note: The isotopic distribution of chlorine-containing fragments results in characteristic peak clusters, which can be used to identify the number of chlorine atoms in a given fragment.

Experimental Protocols

The following sections describe the detailed methodologies for the key spectroscopic techniques used to analyze octachloropropane.

¹³C NMR Spectroscopy Protocol

The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a solid, soluble compound like octachloropropane.

-

Sample Preparation:

-

Dissolve approximately 10-50 mg of octachloropropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and its chemical shift to avoid signal overlap.

-

-

Instrument Setup:

-

The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned to the ¹³C frequency.

-

-

Data Acquisition:

-

A standard pulse sequence for ¹³C NMR with proton decoupling is used.

-

Key parameters to set include:

-

Pulse Width: Calibrated to a 90° pulse.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full relaxation of the carbon nuclei.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): A wide spectral width (e.g., 0-250 ppm) is set to ensure all carbon signals are captured.

-

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[1]

-

Sample Preparation:

-

Approximately 1-2 mg of solid octachloropropane is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

The powder mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and subjected to high pressure (approximately 8-10 tons) for several minutes. This fuses the KBr into a transparent or translucent pellet containing the dispersed sample.

-

-

Data Acquisition:

-

The KBr pellet is removed from the die and placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of a pure KBr pellet (or empty beam) is collected.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of a volatile, halogenated compound like octachloropropane using GC-MS.

-

Sample Preparation:

-

A dilute solution of octachloropropane is prepared in a volatile organic solvent (e.g., hexane, dichloromethane).

-

-

Gas Chromatography (GC) Setup:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).

-

-

Mass Spectrometry (MS) Setup:

-

Interface: The GC column is interfaced with the mass spectrometer, often with a heated transfer line to prevent condensation.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: A mass range of approximately 40-400 m/z is scanned to detect the molecular ion and key fragments.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to identify the retention time of octachloropropane.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed.

-

The fragmentation pattern and isotopic distribution are compared to spectral libraries (e.g., NIST) for confirmation.

-

Visualization of Logical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the data interpretation process.

References

The Genesis of a Complex Contaminant: A Technical History of Perchlorinated Alkanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Analysis of Perchlorinated Alkanes.

Perchlorinated alkanes (PCAs), more commonly known in industrial contexts as chlorinated paraffins (CPs), represent a class of synthetic chemical compounds that have been in commercial production since the 1930s.[1] These complex mixtures of polychlorinated n-alkanes have found widespread use in a variety of industrial applications due to their chemical inertness, thermal stability, and flame-retardant properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and analytical methodologies related to perchlorinated alkanes, tailored for professionals in research and development.

A Historical Trajectory: From Industrial Workhorse to Environmental Concern

The industrial synthesis of chlorinated paraffins began in the 1930s, with their utility being quickly recognized in applications such as high-pressure lubricants and additives in metalworking fluids.[2][3] The production and use of CPs saw a significant increase during and after World War II. The versatility of these compounds led to their incorporation into a vast array of products, including paints, sealants, adhesives, and as plasticizers and flame retardants in polymers, rubber, and textiles.[4][5]

Global production of chlorinated paraffins has steadily increased over the decades, with China emerging as a major producer.[6][7] The cumulative global production is estimated to be in the millions of metric tons.[8] This long history of large-scale production and use has, however, led to the ubiquitous presence of these persistent, bioaccumulative, and toxic (PBT) compounds in the environment.[9]

The growing body of evidence regarding their environmental and health impacts prompted regulatory scrutiny, particularly focused on the short-chain chlorinated paraffins (SCCPs).[10] In 2017, SCCPs were listed under the Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods.[11] This has led to a shift in production towards medium-chain (MCCPs) and long-chain (LCCPs) chlorinated paraffins as replacements.[12]

A Timeline of Key Developments

| Year/Period | Milestone |

| 1930s | Commercial production of chlorinated paraffins begins.[2] |

| WWII | Increased production and application of CPs in industrial processes. |

| Post-WWII | Expansion of CP use into a wide range of consumer and industrial products. |

| 1970s-1980s | Growing awareness of the environmental persistence of organochlorine compounds. |

| 1990s-2000s | Increased research into the environmental fate and toxicity of CPs, particularly SCCPs.[10] |

| 2017 | Short-chain chlorinated paraffins (SCCPs) are listed under the Stockholm Convention on Persistent Organic Pollutants.[11] |

| Present | Continued research and monitoring of all classes of CPs, with a focus on the environmental levels and toxicological profiles of MCCPs and LCCPs.[12] |

The Chemical Landscape of Perchlorinated Alkanes

Perchlorinated alkanes are not single chemical entities but rather complex mixtures of congeners and isomers. They are classified based on the length of their carbon chain:

-

Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃

-

Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇

-

Long-Chain Chlorinated Paraffins (LCCPs): C₁₈-C₃₀

The degree of chlorination within these mixtures typically ranges from 30% to 70% by weight.[6] This complexity, with thousands of possible isomers, presents a significant challenge for their analysis and toxicological assessment.[13]

Physicochemical Properties

The physical and chemical properties of perchlorinated alkanes vary depending on their carbon chain length and degree of chlorination. Generally, they are viscous, colorless or yellowish, dense liquids or waxy solids.[6] They have low vapor pressures and are poorly soluble in water, but are soluble in many organic solvents.[4] Their high octanol-water partition coefficients (log Kₒw) indicate a strong tendency to bioaccumulate in fatty tissues.

Table 1: Physicochemical Properties of Perchlorinated Alkanes

| Property | Short-Chain (SCCPs) | Medium-Chain (MCCPs) | Long-Chain (LCCPs) |

| Vapor Pressure (Pa at 25°C) | 1.3 x 10⁻⁵ - 0.02 | 1.1 x 10⁻⁷ - 1.9 x 10⁻⁴ | 1.3 x 10⁻¹³ - 1.0 x 10⁻⁵ |

| Water Solubility (µg/L at 25°C) | 46 - 3600 | 3.6 - 490 | 0.1 - 100 |

| Log Kₒw | 4.4 - 8.7 | 5.5 - 12.8 | > 8 |

| Henry's Law Constant (Pa·m³/mol) | 0.007 - 1.3 | 0.001 - 0.2 | 0.0001 - 0.1 |

Note: The ranges represent the variability due to different carbon chain lengths and degrees of chlorination within each class. Data compiled from various sources.[4][14]

Synthesis and Production of Perchlorinated Alkanes

The industrial production of perchlorinated alkanes is primarily achieved through the free-radical chlorination of n-alkane feedstocks.

Experimental Protocol: Industrial Synthesis

-

Reactant Preparation: A liquid n-alkane feedstock with the desired carbon chain length distribution (e.g., C₁₀-C₁₃ for SCCPs) is charged into a reactor.

-

Chlorination: Chlorine gas is bubbled through the liquid paraffin at a controlled rate. The reaction is typically carried out at temperatures between 80°C and 120°C.[9] The free-radical substitution may be initiated or accelerated by exposure to ultraviolet (UV) light.[6]

-

Monitoring: The reaction is monitored by measuring the density or refractive index of the mixture, which correlates with the degree of chlorination.

-

Termination: Once the desired chlorine content is achieved, the chlorine gas feed is stopped.

-

Purification: The crude product is then sparged with an inert gas, such as nitrogen, to remove residual dissolved chlorine and hydrogen chloride (a byproduct of the reaction).[6]

-

Stabilization: Stabilizers, such as epoxidized vegetable oils or organophosphorus compounds, may be added to improve the thermal stability of the final product.[6]

Experimental Protocol: Laboratory-Scale Synthesis of a Medium-Chain Chlorinated Paraffin

This protocol describes the synthesis of a C₁₄ chlorinated paraffin mixture.[2]

-

Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer is charged with n-tetradecane.

-

Chlorination Agent: Sulfuryl chloride (SO₂Cl₂) is used as a more convenient laboratory source of chlorine radicals.

-

Reaction Initiation: The reaction is initiated by UV irradiation (e.g., from a high-pressure mercury lamp).

-

Reaction Conditions: The reaction mixture is heated to reflux while sulfuryl chloride is added dropwise.

-

Monitoring: Aliquots of the reaction mixture are taken at different time points to monitor the progress of the chlorination by analyzing the chlorine content (e.g., by elemental analysis).

-

Workup: After the desired degree of chlorination is reached, the reaction is cooled, and the remaining solvent and byproducts are removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or Florisil to remove any polar byproducts.

Analytical Methodologies: A Historical Perspective

The analysis of perchlorinated alkanes is notoriously difficult due to the complexity of the mixtures. Analytical methods have evolved significantly over time to improve the separation and detection of these compounds.

Early Methods: Early analytical approaches often involved non-specific methods that measured total organochlorine content. These methods lacked the specificity to differentiate between different classes of CPs or other chlorinated contaminants.

Gas Chromatography (GC): The advent of gas chromatography provided a means to separate some of the components of CP mixtures. However, the vast number of isomers results in broad, unresolved "humps" in the chromatogram. Early GC methods often used electron capture detectors (ECD), which are sensitive to halogenated compounds but lack selectivity.

Mass Spectrometry (MS): The coupling of gas chromatography with mass spectrometry (GC-MS) represented a major advancement in the analysis of CPs. Electron capture negative ionization (ECNI) has become the most common ionization technique for the analysis of CPs due to its high sensitivity for these compounds. In ECNI-MS, the most abundant ions are typically the [M-Cl]⁻ adducts, which are used for quantification.[15]

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, provides the necessary mass accuracy to distinguish between different CP congeners and to separate them from interfering compounds in complex environmental matrices.[16]

Liquid Chromatography (LC): For the analysis of less volatile LCCPs and highly chlorinated CPs, liquid chromatography coupled with mass spectrometry (LC-MS) is increasingly being employed.[13]

Experimental Protocol: GC/ECNI-MS Analysis of Chlorinated Paraffins in Environmental Samples

-

Sample Extraction: The sample (e.g., sediment, biota) is extracted using an appropriate solvent system, often with techniques like pressurized liquid extraction (PLE) or Soxhlet extraction.

-

Lipid Removal: For biological samples, lipids are removed, for example, by gel permeation chromatography (GPC) or acid digestion.

-

Cleanup and Fractionation: The extract is cleaned up and fractionated using column chromatography (e.g., with activated silica gel or Florisil) to remove interfering compounds.[17] A common elution scheme involves a non-polar solvent like hexane to elute less polar compounds, followed by a more polar solvent like dichloromethane to elute the CPs.[17]

-

Instrumental Analysis: The cleaned-up extract is analyzed by GC-MS with an electron capture negative ionization (ECNI) source.

-